![molecular formula C16H22N2O4S B14682853 Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-73-9](/img/structure/B14682853.png)
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with a unique structure that combines an allyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(cyclohexylsulfamoyl)phenyl isocyanate with prop-2-en-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl [4-(methylsulfamoyl)phenyl]carbamate: Similar structure but with a methyl group instead of a cyclohexyl group.
Prop-2-en-1-yl [4-(ethylsulfamoyl)phenyl]carbamate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Prop-2-en-1-yl [4-(isopropylsulfamoyl)phenyl]carbamate: Similar structure but with an isopropyl group instead of a cyclohexyl group.
Uniqueness
Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
35819-73-9 |
|---|---|
Formule moléculaire |
C16H22N2O4S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
prop-2-enyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C16H22N2O4S/c1-2-12-22-16(19)17-13-8-10-15(11-9-13)23(20,21)18-14-6-4-3-5-7-14/h2,8-11,14,18H,1,3-7,12H2,(H,17,19) |
Clé InChI |
FOYQANSMQRDGDZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
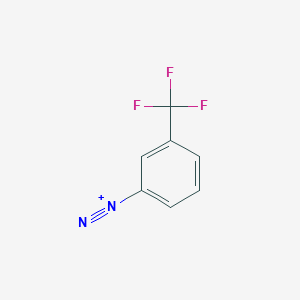
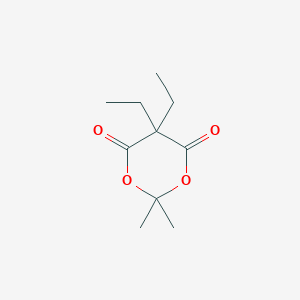

![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
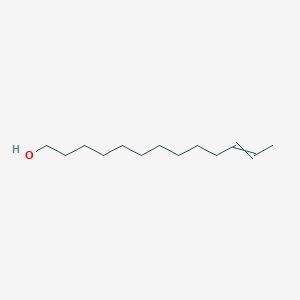
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
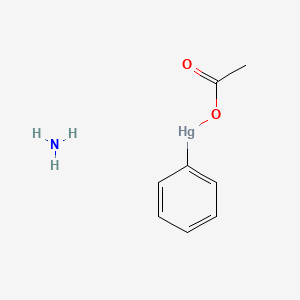
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
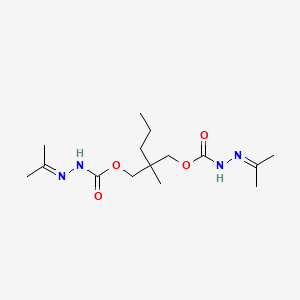
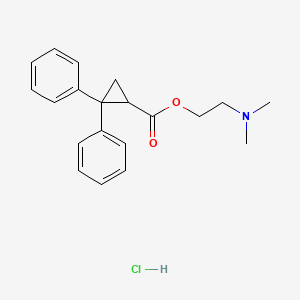

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

